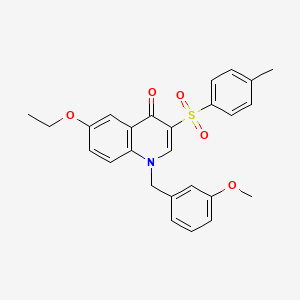

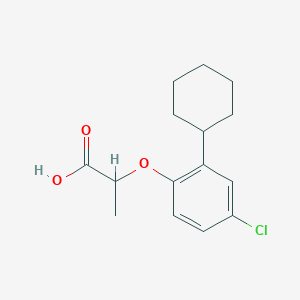

![molecular formula C21H25N3O3S B2747980 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392240-86-7](/img/structure/B2747980.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of adamantyl derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Chemical Reactions Analysis

Adamantane derivatives have been shown to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Scientific Research Applications

Structural and Noncovalent Interaction Studies

Quantitative Assessment of Noncovalent Interactions : A study focused on adamantane-1,3,4-thiadiazole hybrids, providing insights into their noncovalent interactions using crystallography and quantum theory. This research highlights the structural properties and the role of noncovalent interactions in stabilizing these compounds, which could have implications for their functional properties in various applications (El-Emam et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents : This study describes the 'green' synthesis of novel adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity against M. tuberculosis. The research explores the mechanism of action, suggesting these compounds target sterol 14α-demethylase (CYP51) to exert their antimycobacterial activity, representing a promising avenue for tuberculosis treatment (Anusha et al., 2015).

Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activities : Another study synthesizes 1-adamantyl-1,3,4-thiadiazole derivatives, testing them for in vitro activities against bacteria and fungi, and in vivo anti-inflammatory activities. This research demonstrates the potential of these compounds in developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Molecular Docking and Spectroscopic Analysis

Theoretical and Experimental Spectroscopic Studies : This research delves into the molecular structure and properties of a similar compound, 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. Through DFT calculations, spectroscopic analysis, and molecular docking, the study provides valuable insights into the chemical and biological properties of these compounds, potentially guiding their application in chemotherapeutic contexts (Al-Wahaibi et al., 2019).

Antiproliferative Properties

Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives : Focused on the synthesis and biological evaluation of 1,3,4-thiadiazolo-adamantane derivatives, this study assesses their anti-proliferative activity against cancer cell lines. Highlighting the promising results in modulating apoptosis and targeting EGFR for cancer therapy, this research underscores the therapeutic potential of these compounds (Wassel et al., 2021).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could explore the potential therapeutic applications of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide” in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-26-15-3-4-16(17(8-15)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXGPLPHXQAWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)

![3-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2747900.png)

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)

![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)